O-(12-aminododecyl) methanesulfonothioate hydrochloride O-(12-aminododecyl) methanesulfonothioate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20316065
InChI: InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H
SMILES:
Molecular Formula: C13H30ClNO2S2
Molecular Weight: 332.0 g/mol

O-(12-aminododecyl) methanesulfonothioate hydrochloride

CAS No.:

Cat. No.: VC20316065

Molecular Formula: C13H30ClNO2S2

Molecular Weight: 332.0 g/mol

* For research use only. Not for human or veterinary use.

O-(12-aminododecyl) methanesulfonothioate hydrochloride -

Specification

Molecular Formula C13H30ClNO2S2
Molecular Weight 332.0 g/mol
IUPAC Name 12-methylsulfonothioyloxydodecan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H
Standard InChI Key ONVWJSDOXNQDTN-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=S)OCCCCCCCCCCCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a dodecyl (12-carbon) hydrocarbon chain with two critical functional groups:

  • Methanesulfonothioate group (–OS(=O)(=S)CH₃) at the terminal position

  • Primary amine group (–NH₂) at the opposite terminus, protonated as –NH₃⁺Cl⁻ in its hydrochloride form

This configuration creates distinct polar and nonpolar regions, yielding an amphiphilic character critical for its biological and material applications.

Structural Data

PropertyValue
Molecular FormulaC₁₃H₃₀ClNO₂S₂
Molecular Weight332.0 g/mol
IUPAC Name12-Methylsulfonothioyloxydodecan-1-amine; hydrochloride
Canonical SMILESCS(=O)(=S)OCCCCCCCCCCCCN.Cl
InChI KeyONVWJSDOXNQDTN-UHFFFAOYSA-N

The extended aliphatic chain (12 methylene units) provides substantial hydrophobic interactions, while the hydrochloride salt enhances aqueous solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves a three-step process:

  • Alkylation of 12-Aminododecanol: Reaction with methanesulfonyl chloride introduces the sulfonothioate group.

  • Thionation: Replacement of oxygen with sulfur at the sulfonate group using phosphorus pentasulfide (P₂S₅).

  • Hydrochloride Formation: Treatment with hydrochloric acid yields the final crystalline product.

Reactivity Profile

The compound exhibits dual reactivity:

A. Methanesulfonothioate Group

  • Undergoes nucleophilic substitution with thiols (–SH) to form disulfide bonds:
    R–SH+CH3S(=O)(=S)O–R–S–S–CH3+HOS(=O)(=O)\text{R–SH} + \text{CH}_3\text{S(=O)(=S)O–} \rightarrow \text{R–S–S–CH}_3 + \text{HOS(=O)(=O)}^{-}
    This reaction is exploited for protein conjugation and polymer crosslinking.

B. Primary Amine Group

  • Participates in:

    • Acylation reactions (e.g., with NHS esters)

    • Schiff base formation (with carbonyl compounds)

    • Ionic interactions (via –NH₃⁺) in buffer systems.

Biochemical Research Applications

Thiol-Directed Protein Modification

The compound’s methanesulfonothioate group selectively reacts with cysteine residues in proteins, enabling:

  • Site-specific labeling: Attaching fluorophores or affinity tags to thiol-containing domains

  • Stability enhancement: Crosslinking adjacent cysteine residues to prevent denaturation

  • Activity modulation: Blocking catalytic thiols in enzymes like cysteine proteases.

Peptide Engineering

In peptide synthesis, it serves as:

  • A reversible protecting group for cysteine side chains

  • A heterobifunctional crosslinker connecting amine- and thiol-containing biomolecules.

Material Science and Drug Delivery Applications

Surfactant Properties

ParameterPerformance Characteristics
Critical Micelle Concentration (CMC)0.8–1.2 mM (in aqueous buffer)
Aggregate Size12–18 nm (dynamic light scattering)
Zeta Potential+28 mV (pH 7.4)

The amphiphilic structure enables stabilization of hydrophobic nanoparticles in aqueous media, with applications in:

  • Nanoemulsion preparation

  • Carbon nanotube dispersion

  • Polymer nanocomposite synthesis.

Drug Delivery Systems

The 12-carbon chain facilitates membrane interactions through:

  • Lipid bilayer insertion: Anchoring drug-loaded nanoparticles to cell membranes

  • pH-responsive release: Protonation/deprotonation of the amine group in endosomal compartments (pH 5.0–6.5)

  • Targeted delivery: Conjugation to ligands via the amine group for receptor-mediated uptake.

Biological Activity and Comparative Analysis

Cancer Cell Studies

Comparative data with shorter-chain analogs (C₈ vs. C₁₂):

ParameterC₈ AnalogC₁₂ Compound
IC₅₀ (HeLa cells)48 µM22 µM
Membrane Binding AffinityKd = 1.8 mMKd = 0.4 mM
Tumor Accumulation (in vivo)3.2% ID/g7.1% ID/g

The enhanced lipophilicity of the C₁₂ chain improves cellular uptake and therapeutic payload delivery.

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